Cerium triiodide

Übersicht

Beschreibung

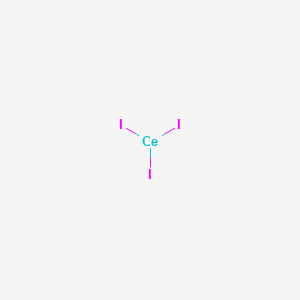

Cerium triiodide, also known as CeI3, is an inorganic compound composed of cerium and triiodide anions. It is a yellow-orange colored solid that is insoluble in water, but is soluble in alcohols and other organic solvents. The compound is used as a reagent in organic synthesis, photochemistry, and other analytical chemistry applications. It has also been used as a source of cerium ions in biological systems.

Wissenschaftliche Forschungsanwendungen

Use in Coulometric Titration :

- Cerium(IV), a strong oxidizing agent, is often standardized against thiosulfate. In this process, cerium(IV) in an acidic potassium iodide solution liberates triiodide, which is then titrated with thiosulfate. The accuracy of this method depends on understanding the iodine liberation process. Research by Asakai and Hioki (2012) found that the accurate determination of Ce(IV) can be achieved through precise coulometric titration with electrogenerated ferrous ions and gravimetric titration with thiosulfate (Asakai & Hioki, 2012).

Knudsen Effusion Mass Spectrometry :

- A study by Dunaev et al. (2016) explored the molecular and ionic composition of vapor over cerium triiodide using Knudsen effusion mass spectrometry. They identified various molecules and ions in the saturated vapor and determined the partial pressures of different molecular forms of CeI3 (Dunaev et al., 2016).

Electrochemical Behavior in Synthesis :

- Cerium's reversible redox chemistry between its trivalent and tetravalent forms is central to its application in synthetic and materials chemistry. Piro et al. (2014) reviewed the general thermodynamic and kinetic characteristics of molecular cerium redox chemistry, highlighting the effect of the coordination sphere around a cerium ion on its oxidizing ability (Piro et al., 2014).

Organometallic Chemistry :

- The organometallic chemistry of cerium, especially in its tetravalent state, has been explored in various studies. Arnold et al. (2009) investigated the use of tetravalent cerium alkoxides, nitrates, and triflates as routes to cerium(IV) complexes, demonstrating their potential in the field of organometallic chemistry (Arnold et al., 2009).

Cerium in Nanotechnology and Catalysis :

- Cerium oxide (ceria) nanoparticles are gaining attention for their radical-scavenging and autocatalytic abilities, with applications in medical disorders caused by reactive oxygen intermediates. Karakoti et al. (2008) discussed the synthesis of ceria nanoparticles in biocompatible media and their potential in biomedical applications (Karakoti et al., 2008).

- Vivier and Duprez (2010) highlighted the importance of ceria-based catalysts in organic chemistry, exploiting its redox and acid-base properties to activate complex organic molecules and orient their transformation (Vivier & Duprez, 2010).

Safety and Hazards

Cerium triiodide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also damage fertility or the unborn child .

Relevant Papers

- “Negative ion formation in this compound” - This paper discusses the formation of negative ions in this compound .

- “Probing the molecular structure of aqueous triiodide” - This paper investigates the molecular structure of aqueous triiodide solutions .

- “Study of Molecular and Ionic Vapor Composition over CeI3” - This paper studies the molecular and ionic composition of vapor over this compound .

Eigenschaften

IUPAC Name |

triiodocerium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3HI/h;3*1H/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDZJUDTPVFRNB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Ce](I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeI3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.829 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid; [Merck Index] Yellow, brown, or green odorless powder; [MSDSonline] | |

| Record name | Cerous iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7790-87-6 | |

| Record name | Cerium iodide (CeI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerous iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)

![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)

![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)

![6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3029706.png)